molecular formula C31H40N8O8 B1675006 Locustakinin CAS No. 139602-08-7

Locustakinin

Cat. No.: B1675006
CAS No.: 139602-08-7
M. Wt: 652.7 g/mol
InChI Key: YQZDDGVNOHGBSM-QAMDWANKSA-N
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Description

Locustakinin is a synthetic hexapeptide with the sequence H-Ala-Phe-Ser-Ser-Trp-Gly-NH2 and a molecular weight of 652.71 g/mol . It is a myotropic neuropeptide that was first isolated from the central nervous system tissues of the migratory locust, Locusta migratoria . This peptide belongs to the insect kinin family, which is characterized by a conserved C-terminal pentapeptide active core (FXSWG-amide); this sequence is well-conserved across various insect species, suggesting this compound may represent an evolutionary molecular link between similar peptides found in cockroaches and crickets . In physiological studies, this compound stimulates visceral muscle contraction, particularly in the isolated hindgut of the Madeira cockroach ( Leucophaea maderae ), a standard bioassay for insect myotropic peptides . Beyond its myotropic activity, research indicates that insect kinins, including this compound, are important in the regulation of ion and fluid transport, potentially inhibiting diuretic activity in Malpighian tubules . Immunocytochemical studies show that this compound-like immunoreactivity in the locust brain is distinct from that of other myotropic peptides, such as locustatachykinin, suggesting diverse and specific neurological roles . Researchers utilize this peptide to investigate the complex endocrine and neuromodulatory systems in insects. The product is supplied as a lyophilized powder and should be stored at or below -20°C. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDDGVNOHGBSM-QAMDWANKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930517
Record name 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139602-08-7
Record name Locustakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Isolation of Locustakinin

Source Material and Initial Extraction

The original isolation of this compound was achieved from an extract of 9,000 brain corpora cardiaca-corpora allata suboesophageal ganglion complexes of Locusta migratoria. The extraction process involved:

  • Collection and homogenization of insect neural tissues
  • Initial extraction using a methanol/water/acetic acid (90:9:1) mixture
  • Preliminary purification using Sep-pak cartridges to remove lipids and other contaminants

This labor-intensive extraction process yields minimal amounts of the natural peptide, making it impractical for large-scale applications and necessitating the development of synthetic approaches.

Purification and Bioassay Monitoring

The isolation of naturally occurring this compound required sophisticated purification techniques coupled with sensitive bioassay monitoring:

  • High-performance liquid chromatography (HPLC) using multiple column types in sequence
  • Bioactivity testing using the isolated hindgut of the cockroach Leucophaea maderae as a bioassay tool

The purification process employed a series of HPLC steps using different column types:

HPLC Step Column Type Solvent System Flow Rate Detection
Primary Waters-μ-Bondapak Phenyl 0.1% TFA in water (A) and 50% acetonitrile in 0.1% TFA (B) 1.5 mL/min 214 nm
Secondary Supelcosil LC-1 Same as primary 1.5 mL/min 214 nm
Tertiary Supelcosil LC-8 Same as primary 1.5 mL/min 214 nm
Final Waters Protein Pak 125 95% acetonitrile in 0.01% TFA (A) and 50% acetonitrile in 0.01% TFA (B) 1.5 mL/min 214 nm

During the process of consecutive HPLC purifications, biological activity was monitored using the isolated hindgut bioassay, which proved highly efficient for detecting insect myotropic peptides.

Structure Elucidation of Natural this compound

Structural Features

This compound has the following structural characteristics:

Property Value
Sequence AFSSWG-NH₂
Three-letter code H-Ala-Phe-Ser-Ser-Trp-Gly-NH₂
Molecular formula C₃₁H₄₀N₈O₈
Molecular weight 652.71 Da
C-terminus Amidated
Active core Shares the carboxy-terminal pentamer sequence with leucokinins II, V, VII

The carboxy-terminal pentamer sequence represents the active core shared with leucokinins II, V, and VII and achetakinin III, suggesting evolutionary conservation of this sequence among insects.

Synthetic Preparation of this compound

Overview of Solid-Phase Peptide Synthesis (SPPS)

SPPS has become the method of choice for preparing peptides for both research and industrial applications due to its efficiency and reliability. The general principles of SPPS include:

  • Attachment of the C-terminal amino acid to an insoluble polymer support (resin)
  • Sequential addition of protected amino acids in a C-to-N directional assembly
  • Removal of protecting groups and cleavage of the peptide from the resin

A typical SPPS cycle consists of:

  • Deprotection of the alpha-amino protecting group
  • Washing to remove residual deprotection reagents
  • Coupling of the next protected amino acid
  • Washing to eliminate excess reactants and byproducts

Fmoc-SPPS for this compound Synthesis

Principles and Advantages

Fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) has emerged as the preferred method for peptide synthesis, including this compound, due to its milder reaction conditions and superior raw peptide quality. The key advantages include:

  • Use of orthogonal protection strategies
  • Mild base-labile Fmoc deprotection conditions
  • Acid-labile side-chain protection and resin linkage
  • No need for corrosive hydrogen fluoride in the synthetic cycles
  • Strong UV absorption properties of the released fluorene group providing a useful indicator of synthesis success
Resins and Protecting Groups

For the synthesis of C-terminal amidated peptides like this compound, specialized resins are required:

Component Common Options for this compound Synthesis
Resin for C-terminal amide Rink Amide resin, PAL resin, Sieber Amide resin
N-α protection Fmoc group (removed with piperidine)
Ala side chain No protection needed
Phe side chain No protection needed
Ser side chain tert-Butyl (tBu) protection
Trp side chain tert-Butyloxycarbonyl (Boc) protection
Gly side chain No protection needed

The specific protecting groups used in Fmoc-SPPS need to be compatible with trifluoroacetic acid (TFA) for "global deprotection" at the end of the synthesis.

Detailed Protocol for this compound Synthesis via Fmoc-SPPS
  • Resin Preparation :

    • Swelling of the Rink Amide resin in dichloromethane (DCM)
    • Removal of the Fmoc group with 20% piperidine in N,N-dimethylformamide (DMF)
    • Washing with DMF, isopropanol, and DCM
  • Coupling of the First Amino Acid (Gly) :

    • Attachment of Fmoc-Gly-OH using HBTU/HOBt activation
    • Reaction with N,N-diisopropylethylamine (DIPEA) in DMF
    • Washing with DMF and DCM
    • Capping of unreacted amino groups with acetic anhydride
  • Sequential Addition of Amino Acids :

    • The remaining amino acids (Trp, Ser, Ser, Phe, Ala) are coupled sequentially following the cycle:
      a) Fmoc deprotection (20% piperidine in DMF)
      b) Washing
      c) Coupling with the activated amino acid (HBTU/HOBt/DIPEA)
      d) Washing
  • Cleavage and Deprotection :

    • Treatment with TFA/triisopropylsilane/water (95:2.5:2.5)
    • Precipitation with cold diethyl ether
    • Washing with diethyl ether
    • Lyophilization
  • Purification :

    • HPLC purification using a C18 column
    • Gradient elution with acetonitrile/water/TFA
    • Fractions analyzed by mass spectrometry
    • Lyophilization of pure fractions

The chromatographic and biological properties of the synthetic peptide should match those of the native peptide, thus confirming structural analysis.

Alternative Synthesis Approaches

Boc-SPPS for this compound Synthesis

While Fmoc-SPPS is generally preferred, tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis can also be used for specialized applications in this compound synthesis:

  • Uses tert-butyloxycarbonyl (Boc) protection for the alpha-amino group
  • Requires stronger acid (trifluoroacetic acid) for Boc deprotection
  • Necessitates hydrogen fluoride (HF) for final cleavage
  • Provides complementary selectivity in certain challenging sequences
Solution-Phase Peptide Synthesis

Although less common for hexapeptides like this compound, solution-phase synthesis can be considered for specific applications:

  • Involves stepwise condensation of protected fragments in solution
  • Requires extensive purification after each coupling step
  • Better suited for large-scale production
  • Can be advantageous for producing protected peptide fragments
Hybrid Approaches

For special cases, hybrid approaches combining solid-phase and solution-phase methods may be employed:

  • Synthesis of protected fragments via SPPS
  • Fragment condensation in solution
  • Final deprotection and purification

Special Resin Systems for this compound Synthesis

Hydrazinobenzoyl Resins

Fmoc-4-hydrazinobenzoyl resins offer additional flexibility for this compound synthesis:

  • Stable to piperidine and TFA
  • Facilitates synthesis of both protected and unprotected peptide fragments
  • Enables production of various carboxy-terminal modifications
  • Allows for mild oxidative cleavage conditions

Purification and Characterization of Synthetic this compound

HPLC Purification Strategies

After synthesis, this compound requires careful purification:

Purification Step Parameters
HPLC Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile in water with 0.1% TFA
Flow Rate Typically 1-1.5 mL/min
Detection UV absorption at 214-220 nm
Fraction Collection Based on peak shape and purity

The HPLC purification protocol typically involves:

  • Initial analytical HPLC to assess crude purity
  • Preparative HPLC to isolate the target peptide
  • Re-analysis of purified fractions
  • Pooling of fractions with >95% purity

Analytical Characterization

The characterization of synthetic this compound involves multiple complementary techniques:

  • Mass Spectrometry :

    • Electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation
    • Matrix-assisted laser desorption/ionization (MALDI-TOF) for high-resolution analysis
  • Amino Acid Analysis :

    • Using the DABS (dimethylaminoazobenne sulfonyl chloride) pre-column derivatization method
    • Hydrolysis with 6N HCl at 120°C for 18 hours
    • HPLC analysis according to manufacturer instructions
  • Bioactivity Testing :

    • Threshold concentrations determined on isolated Leucophaea hindgut or Locusta oviduct
    • Assessing changes in frequency, amplitude, and/or tonus within 30 seconds
    • Comparison with natural peptide activity

Quality Control Parameters for Synthetic this compound

Purity Assessment

The quality of synthetic this compound is typically assessed by:

  • HPLC purity analysis (>95% typically required)
  • Mass spectrometric analysis to confirm molecular weight (652.71 Da)
  • Amino acid composition verification
  • Bioassay activity compared to standards

Acceptance Criteria

Standard acceptance criteria for synthetic this compound include:

Parameter Acceptance Criteria
Appearance White to off-white powder
HPLC Purity >95%
Mass Spectrum m/z consistent with C₃₁H₄₀N₈O₈
Amino Acid Analysis Matches theoretical composition
Solubility Soluble in water
Bioactivity Comparable to reference standard

Chemical Reactions Analysis

Types of Reactions: Locustakinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Amino acid derivatives, coupling reagents (DIC, HOBt)

Major Products Formed:

Scientific Research Applications

Physiological Functions

Locustakinin is primarily known for its influence on the Malpighian tubules, which are crucial for excretion and osmoregulation in insects. Research has demonstrated that this compound can stimulate ion transport and inhibit diuretic activity, making it a key player in maintaining fluid balance within the insect body.

  • Ion Transport Stimulation : this compound enhances the secretion of potassium ions (K+) and sodium ions (Na+), which are essential for maintaining hemolymph volume and composition. Studies indicate that it works synergistically with other diuretic peptides, such as Locusta-DP, to amplify fluid secretion beyond their individual effects .
  • Diuretic Activity Inhibition : The peptide has been shown to modulate diuretic responses, potentially serving as a regulatory mechanism to prevent excessive fluid loss during periods of dehydration or stress .

Potential Applications in Pest Management

Given its critical role in insect physiology, this compound could be leveraged in pest management strategies. By understanding and manipulating its effects, researchers may develop novel approaches to control pest populations.

  • Targeting Diuretic Pathways : By inhibiting the action of this compound or its receptors, it may be possible to disrupt fluid regulation in pests, leading to increased mortality rates under drought conditions or other stressors .
  • Development of Biopesticides : Synthetic analogs of this compound could serve as biopesticides that specifically target pest species without affecting beneficial insects. This specificity could enhance agricultural productivity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the physiological effects of this compound and its interactions with other peptides:

StudyFindings
Holman et al. (1990)Isolated this compound from locust brain extracts; confirmed its structure and biological activity through HPLC purification techniques. Demonstrated that it retains similar properties to native peptides .
Nachman et al. (2009)Investigated the synergistic effects of this compound with other diuretic peptides, revealing enhanced fluid secretion mechanisms in Malpighian tubules .
Recent StudiesOngoing research focuses on synthetic modifications of this compound to assess potential applications in pest control strategies and understanding evolutionary links among insect neuropeptides .

Mechanism of Action

Locustakinin is part of the insect kinin family, which includes other peptides such as leucokinin and achetakinin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor specificities. This compound is unique in its ability to stimulate fluid secretion in the Malpighian tubules of locusts, whereas leucokinin and achetakinin have different physiological roles in other insect species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

Locustakinin shares significant structural homology with neuropeptides in the leucokinin family, particularly in the C-terminal region. Key comparisons include:

Compound Species Structure Key Residue Variations Functional Role(s) References
This compound I Locusta migratoria AFSSWG-amide N/A Ion transport, diuresis inhibition
Leucokinin VII Leucophaea maderae AFSSWGQDF-amide Extended N-terminal (8 residues) Diuresis, hindgut muscle contraction
Achetakinin V Acheta domesticus AFHSWG-amide Ser → His at position 3 Malpighian tubule ion transport
Culekinin Culex salinarius Not fully resolved Likely C-terminal homology Diuretic activity, neural signaling
  • This compound vs. Leucokinin VII : While both share the C-terminal hexapeptide FSSWG-amide , leucokinin VII is an octapeptide with additional residues (QDF) at the N-terminal . This extension may confer receptor specificity or enhanced stability in cockroaches.
  • This compound vs. Achetakinin V : The single substitution of serine (this compound) with histidine (Achetakinin V) at position 3 suggests subtle functional divergence. Histidine’s imidazole group may influence pH-dependent receptor interactions in crickets .

Functional Overlaps and Divergences

  • Ion Transport Modulation : All compared peptides regulate ion transport in Malpighian tubules, a critical process for osmotic balance. This compound and achetakinin V inhibit diuresis, whereas leucokinins promote fluid secretion .
  • Evolutionary Conservation : The AFXSWG-amide motif (X = variable residue) is conserved across taxa, underscoring its role as a functional "signature" in insect neuropeptides .

Receptor Interactions

The substitution of serine/histidine in this compound/achetakinin V may fine-tune receptor affinity across species.

Research Findings and Implications

Synthetic Analog Studies : Synthetic this compound replicates native bioactivity, enabling physiological studies in locusts. This has advanced understanding of peptide stability and receptor interactions .

Evolutionary Insights : this compound bridges leucokinins (cockroaches) and achetakinins (crickets), suggesting a conserved evolutionary pathway for neuropeptides in orthopteroid insects .

Functional Redundancy : Despite structural variations, overlapping roles in ion transport highlight functional redundancy, possibly as an adaptive mechanism against environmental stressors like dehydration .

Biological Activity

Locustakinin is a myotropic peptide derived from the locust Locusta migratoria, recognized for its significant role in regulating physiological processes, particularly in fluid and ion transport. This article explores its biological activity, structure, and implications in insect physiology, supported by relevant research findings and data.

Structure and Composition

This compound is characterized by its unique amino acid sequence, which has been identified as Ala-Phe-Ser-Ser-Trp-Gly-amide. This sequence is crucial for its biological activity, particularly in stimulating ion transport and inhibiting diuretic activity in the Malpighian tubules of insects . The peptide's structure is closely related to other insect neuropeptides, such as leucokinins and achetakins, suggesting an evolutionary link among these peptides .

1. Diuretic Activity

This compound plays a pivotal role in fluid secretion within the Malpighian tubules. Research indicates that it acts synergistically with other diuretic peptides to enhance fluid secretion rates. For instance, this compound and Locusta-DP (a CRF-related peptide) together stimulate fluid secretion more effectively than either peptide alone .

Table 1: Comparative Effects of this compound and Other Peptides on Fluid Secretion

PeptideEC50 (nM)Maximal Stimulation (%)
This compound110100
Locusta-DP5080
Dippu-DH 310.5650

2. Ion Transport Regulation

This compound is instrumental in regulating the balance of sodium (Na+^+) and potassium (K+^+) ions during diuresis. Studies show that this compound increases Na+^+ transport while also promoting K+^+ secretion, which is vital for maintaining hemolymph volume and composition in locusts .

Case Studies and Experimental Evidence

Several studies have utilized bioassays to evaluate the effects of this compound on fluid secretion rates in locusts. For example, Ramsay assays demonstrated that this compound significantly enhances fluid secretion when compared to control conditions .

In a comparative study involving synthetic this compound, it was found that the physiological responses were consistent with those observed using native peptides, confirming its biological relevance .

Table 2: Summary of Physiological Studies Involving this compound

Study ReferenceMethodologyKey Findings
Holman et al. (1990)HPLC PurificationEstablished structure and activity correlation
Ramsay AssaysFluid Secretion AssaySignificant increase in secretion rates observed
PMC18626cAMP ProductionThis compound stimulates cAMP production dose-dependently

Q & A

Q. What experimental techniques are most reliable for identifying and characterizing Locustakinin in biological samples?

To confirm this compound’s presence, combine liquid chromatography-mass spectrometry (LC-MS) for precise molecular identification with immunohistochemistry to localize the compound in tissues. Validate results using NMR spectroscopy to resolve structural ambiguities, ensuring comparisons with published spectral data . For purity assessment, use HPLC with a minimum of 95% purity threshold, as per pharmacological research standards .

Q. How can researchers design initial functional studies to assess this compound’s physiological roles?

Adopt a dose-response experimental framework :

  • In vitro : Apply this compound across a concentration gradient (e.g., 1 nM–10 µM) to cell cultures, monitoring intracellular signaling via calcium imaging or cAMP assays.
  • In vivo : Use knockout models or RNAi to silence putative receptor genes, observing behavioral or metabolic changes. Include controls for nonspecific binding (e.g., competitive antagonists) .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies. Characterize intermediates via MALDI-TOF and final products via circular dichroism to confirm secondary structures. Test analogs in iterative SAR cycles, prioritizing residues implicated in receptor binding from homology modeling .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor-binding mechanisms be resolved?

Address contradictions through:

  • Comparative binding assays : Use surface plasmon resonance (SPR) to quantify affinity differences across species or tissue types.
  • Molecular dynamics simulations : Model receptor-ligand interactions under varying pH or ionic conditions to identify conformational shifts.
  • Meta-analysis : Systematically review existing data for methodological biases (e.g., inconsistent buffer conditions) .

Q. What methodologies are optimal for analyzing this compound’s role in cross-species signaling pathways?

Employ transcriptomic and proteomic profiling in model organisms (e.g., Locusta migratoria vs. Drosophila melanogaster). Use CRISPR-Cas9 to introduce this compound receptors into non-native species and observe phenotypic rescue. Validate pathway nodes via co-immunoprecipitation and phosphoproteomics .

Q. How can researchers mitigate variability in this compound’s bioactivity measurements across experimental setups?

Standardize protocols using ISO/IEC 17025 guidelines :

  • Calibrate equipment (e.g., plate readers) daily.
  • Use internal standards (e.g., fluorescent dyes) for assay normalization.
  • Share raw datasets via repositories like Zenodo to enable cross-lab reproducibility audits .

Q. What strategies are effective for integrating this compound research into broader neuropeptide frameworks?

Apply systems biology approaches :

  • Map this compound interactions onto curated databases (e.g., STRING, KEGG).
  • Use Bayesian network modeling to predict crosstalk with related peptides (e.g., allatostatins).
  • Conduct phylogenetic analysis to trace evolutionary conservation of its receptor family .

Methodological Considerations

  • Literature Gaps : Prioritize questions addressing understudied aspects (e.g., this compound’s role in circadian rhythms) using PICO framework (Population, Intervention, Comparison, Outcome) .
  • Ethical and Feasibility Checks : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid resource-intensive dead ends .
  • Data Interpretation : Use QCA (Qualitative Comparative Analysis) to resolve contradictory results by identifying necessary/sufficient experimental conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Locustakinin
Reactant of Route 2
Locustakinin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.